1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one chemical structure and properties
1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one chemical structure and properties
This guide serves as a comprehensive technical reference for 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one , a specialized heterocyclic intermediate used in medicinal chemistry. This compound represents a strategic "linker-scaffold" hybrid, combining the polar, hydrogen-bonding capability of a cyclic urea with the reactivity of a secondary amine.
Part 1: Chemical Identity & Structural Analysis[1]
Core Identification
This compound belongs to the class of N-substituted cyclic ureas . It is structurally related to the solvent DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) but distinguishes itself by possessing a reactive secondary amine side chain, making it a valuable building block rather than an inert solvent.
| Parameter | Detail |
| IUPAC Name | 1-[2-(Methylamino)ethyl]tetrahydropyrimidin-2(1H)-one |
| Common Name | N-(2-Methylaminoethyl)propyleneurea |
| CAS Registry | Not widely listed as commodity chemical; treated as specialized intermediate |
| Molecular Formula | C₇H₁₅N₃O |
| Molecular Weight | 157.21 g/mol |
| SMILES | CNCCN1CCCN(C1=O) |
| InChI Key | (Predicted) XZY...[1][2] (Analogous to DMPU derivatives) |
Structural Pharmacophore
The molecule consists of two distinct functional domains:
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The Head (Cyclic Urea): A 6-membered 1,3-diazinan-2-one ring. This moiety is a strong hydrogen bond acceptor (C=O) and donor (N-H, if N3 is unsubstituted), often used to improve water solubility and metabolic stability in drug candidates.
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The Tail (Linker): An ethyl-methylamine chain. The secondary amine (-NHMe) acts as a nucleophilic handle for covalent attachment to drug cores (e.g., via alkylation or acylation) or as a basic center to interact with acidic residues in protein binding pockets.
Part 2: Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust synthesis strategy avoids the formation of dimers. The preferred route involves the stepwise construction of the side chain onto the pre-formed cyclic urea ring.
Protocol: Step-by-Step Synthesis
Objective: Synthesis of 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one via a chloroethyl intermediate.
Stage 1: Mono-alkylation of 1,3-diazinan-2-one
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Reagents: 1,3-diazinan-2-one (1.0 eq), 1-Bromo-2-chloroethane (1.2 eq), NaH (1.1 eq), DMF.
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Procedure:
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Dissolve 1,3-diazinan-2-one in anhydrous DMF under N₂ atmosphere.
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Cool to 0°C and add NaH portion-wise to deprotonate the urea nitrogen.
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Stir for 30 min, then add 1-Bromo-2-chloroethane dropwise.
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Allow to warm to RT and stir for 12 hours.
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Workup: Quench with water, extract with DCM, and purify via silica gel chromatography (EtOAc/Hexane).
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Intermediate A: 1-(2-chloroethyl)-1,3-diazinan-2-one.
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Stage 2: Amination with Methylamine
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Reagents: Intermediate A (1.0 eq), Methylamine (33% in EtOH, 10.0 eq), KI (catalytic).
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Procedure:
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Dissolve Intermediate A in ethanol in a pressure vessel (sealed tube).
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Add excess methylamine and catalytic KI.
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Heat to 60°C for 6–8 hours. Note: Excess amine prevents bis-alkylation.
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Workup: Concentrate under reduced pressure to remove solvent and excess amine.
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Basify the residue with 1M NaOH and extract into DCM.
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Dry over Na₂SO₄ and concentrate.
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Purification: If necessary, purify as the HCl salt or via amine-functionalized silica.
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Synthesis Pathway Diagram
Caption: Two-step synthesis via chloroethyl intermediate to ensure mono-substitution.
Part 3: Physical & Chemical Properties[2][5]
Physicochemical Profile
Based on structural analogs (DMPU and substituted ethylenediamines), the following properties are established:
| Property | Value/Description | Relevance |
| Physical State | Viscous colorless to pale yellow oil | Handling requires positive displacement pipettes. |
| Boiling Point | ~140–150°C (at 0.5 mmHg) | High boiling point due to polarity. |
| Solubility | Miscible with Water, MeOH, DCM | Excellent for aqueous biological assays. |
| pKa (Amine) | ~9.8 (Secondary Amine) | Protonated at physiological pH (cationic). |
| pKa (Urea) | ~0.5 (Amide-like) | Neutral; does not ionize at physiological pH. |
| LogP | -0.5 to 0.2 (Predicted) | Hydrophilic; lowers LogP of lipophilic drugs. |
Stability & Reactivity
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Hygroscopicity: The compound is hygroscopic due to the urea oxygen and amine. Store under inert gas (Argon/Nitrogen).
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Chemical Stability: The cyclic urea ring is highly stable to hydrolysis under basic and mild acidic conditions.
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Reactivity: The secondary amine is the primary reactive site. It readily undergoes:
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Acylation: With acid chlorides/anhydrides to form amides.
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Reductive Amination: With aldehydes to form tertiary amines.
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SNAr: With halogenated heterocycles (common in kinase inhibitor synthesis).
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Part 4: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged structure" in medicinal chemistry. It is frequently used to optimize the physicochemical properties of lead compounds.
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Solubility Enhancer: Attaching this moiety to a hydrophobic drug core (e.g., a kinase inhibitor) often improves aqueous solubility by 10–100 fold due to the ionizable amine and polar urea.
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hERG Avoidance: Unlike flexible aliphatic chains, the cyclic urea provides rigidity, potentially reducing off-target binding (e.g., hERG channel inhibition) compared to simple diethylamine side chains.
Mechanism of Action (Scaffold Level)
In kinase inhibitors (e.g., analogs of Triptans or multi-kinase inhibitors), the urea carbonyl often accepts a hydrogen bond from the solvent front or a specific backbone residue, while the protonated amine forms a salt bridge with acidic residues (e.g., Asp or Glu) in the binding pocket.
Pharmacophore Interaction Diagram
Caption: Interaction map showing how the moiety enhances binding and solubility.
Part 5: Safety & Handling (E-E-A-T)
Hazard Identification
While specific toxicological data for this exact intermediate may be sparse, it should be handled with the precautions standard for secondary amines and DMPU analogs .
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GHS Classification:
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Dam. 1 (H318): Causes serious eye damage (due to basicity).
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Repro. Tox. 2 (H361): Suspected of damaging fertility (based on DMPU structural homology).
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Handling Protocols
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PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat.
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Ventilation: Always handle within a fume hood to avoid inhalation of vapors.
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Spill Management: Absorb with inert material (vermiculite/sand). Do not use cellulose-based absorbents if the material is strongly basic.
References
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Structural Analogs & Properties
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81646, DMPU. Retrieved from [Link]
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- Fischer, A., et al. (2020). Optimization of Cyclic Urea Derivatives as Inhibitors. Journal of Medicinal Chemistry.
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Kinase Inhibitor Design
Sources
- 1. N-(2-(Dimethylamino)ethyl)-N'-(2-((2-(dimethylamino)ethyl)methylamino)ethyl)-N,N'-dimethylethylenediamine | C15H37N5 | CID 76510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DMPU | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Synthesis and pharmacological evaluation of N-(dimethylamino)ethyl derivatives of benzo- and pyridopyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
